Imidazo[1,2-a]pyridine-8-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-7(10)6-2-1-4-12-5-3-11-8(6)12/h1-5H,(H3,9,10) |
InChI Key |
BYPKKAVKTKDCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=N)N |
Origin of Product |
United States |
Contextualization of the Imidazo 1,2 a Pyridine Scaffold in Modern Heterocyclic Chemistry
The Imidazo[1,2-a]pyridine (B132010) scaffold is a bicyclic heterocyclic system comprising a fused imidazole (B134444) and pyridine (B92270) ring. This structural motif is widely recognized in medicinal chemistry as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. drughunter.comnih.gov Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets.
The versatility of the Imidazo[1,2-a]pyridine core has led to its incorporation into a wide array of therapeutic agents. Marketed drugs such as Zolpidem, used for the treatment of insomnia, and Alpidem, an anxiolytic, feature this heterocyclic system. nih.gov The broad spectrum of biological activities associated with Imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. drughunter.comnih.gov The continued interest in this scaffold is fueled by the potential for structural modification at various positions, allowing for the fine-tuning of pharmacological profiles.
The synthesis of the Imidazo[1,2-a]pyridine ring system has been the subject of considerable research, with numerous synthetic routes developed to afford a diverse range of derivatives. nih.gov Classical methods often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.gov More contemporary approaches have focused on the development of more efficient and environmentally benign methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov
| Drug Name | Therapeutic Class | Primary Indication |
|---|---|---|
| Zolpidem | Hypnotic | Insomnia |
| Alpidem | Anxiolytic | Anxiety |
| Saripidem | Anxiolytic | Anxiety |
| Necopidem | Anxiolytic | Anxiety |
| Olprinone | Phosphodiesterase Inhibitor | Heart Failure |
Significance of the Carboximidamide Moiety in Contemporary Organic Synthesis
The carboximidamide functional group, also known as an amidine, is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This moiety has garnered significant attention in contemporary organic synthesis and medicinal chemistry for its unique electronic and steric properties.
In the context of drug design, the carboximidamide group is often employed as a bioisostere for carboxylic acids and amides. youtube.com Bioisosteric replacement is a powerful strategy used to modify the physicochemical properties of a lead compound, such as its basicity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The basic nature of the carboximidamide group can be advantageous for forming salts, thereby improving the solubility and bioavailability of a drug candidate.
Furthermore, the carboximidamide moiety is a key pharmacophore in a number of biologically active molecules. It has been incorporated into compounds exhibiting a range of therapeutic effects, including anti-inflammatory and antiproliferative activities. nih.govyoutube.com The ability of the carboximidamide group to participate in various non-covalent interactions, such as hydrogen bonding and salt bridges, makes it a valuable functional group for targeting specific biological receptors and enzymes.
Evolution of Research Paradigms for Novel Fused Heterocyclic Compounds
Classical and Retrosynthetic Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery. rsc.org Its synthesis is principally achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
Cyclocondensation Reactions for Imidazo[1,2-a]pyridine Ring Formation
The most prevalent and historically significant method for constructing the imidazo[1,2-a]pyridine nucleus is the cyclocondensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. organic-chemistry.orgacs.org This reaction, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. For the synthesis of derivatives functionalized at the 8-position, a correspondingly substituted 2-aminopyridine is required.
A highly efficient route to an 8-substituted imidazo[1,2-a]pyridine core starts with 2-aminonicotinic acid. researchgate.net The condensation of 2-aminonicotinic acid with chloroacetaldehyde (B151913) in a suitable solvent like ethanol (B145695) leads to the formation of imidazo[1,2-a]pyridine-8-carboxylic acid. This reaction proceeds through initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. researchgate.net
| Starting Material | Reagent | Product | Key Features |
| 2-Aminopyridine derivatives | α-Halocarbonyl compounds (e.g., chloroacetaldehyde, α-bromoketones) | Substituted Imidazo[1,2-a]pyridines | Versatile, widely applicable, classic method. organic-chemistry.org |
| 2-Aminonicotinic acid | Chloroacetaldehyde | Imidazo[1,2-a]pyridine-8-carboxylic acid | Direct route to C-8 functionalized core. researchgate.net |
| 2-Aminopyridines | Aldehydes and Isocyanides | 3-component reaction products | Forms substituted imidazo[1,2-a]pyridines. |
Post-Cyclization Functionalization Strategies for the Imidazo[1,2-a]pyridine Nucleus
Targeted Synthesis of the Carboximidamide Moiety at the C-8 Position
The introduction of the carboximidamide group at the C-8 position is a critical step that can be approached through several synthetic routes, most commonly starting from a nitrile or a thioamide precursor.
Cyanamide-Based Synthetic Routes to Carboximidamide Functionality
A common and effective method for the synthesis of carboximidamides is the Pinner reaction. researchgate.net This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride salt (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired amidine.
In the context of Imidazo[1,2-a]pyridine-8-carboximidamide synthesis, this would necessitate the preparation of the key intermediate, imidazo[1,2-a]pyridine-8-carbonitrile (B172539). This nitrile can be synthesized from the corresponding 8-carboxamide by dehydration, or through cyanation of an 8-halo-imidazo[1,2-a]pyridine using a cyanide source such as zinc cyanide. chemicalbook.com Another approach involves the direct C-H cyanation of the imidazo[1,2-a]pyridine core using a suitable cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.org
Pinner Reaction Pathway:
Nitrile Formation:
Dehydration of Imidazo[1,2-a]pyridine-8-carboxamide (B121145).
Cyanation of 8-halo-imidazo[1,2-a]pyridine.
Pinner Salt Formation: Reaction of Imidazo[1,2-a]pyridine-8-carbonitrile with an alcohol (e.g., ethanol) in the presence of a strong acid (e.g., HCl).
Ammonolysis: Treatment of the resulting imino ester hydrochloride with ammonia to yield this compound.
Alternative Transformations for Imidamide Group Introduction
An alternative pathway to carboximidamides proceeds through a thioamide intermediate. The thioamide can be prepared from the corresponding amide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. nih.gov The resulting imidazo[1,2-a]pyridine-8-carbothioamide can then be converted to the carboximidamide.
This conversion can be achieved by S-alkylation of the thioamide with an alkylating agent (e.g., methyl iodide) to form a thioimidate salt. Subsequent reaction of this reactive intermediate with ammonia or an amine will yield the desired carboximidamide.
| Precursor | Reagents | Intermediate | Final Product |
| Imidazo[1,2-a]pyridine-8-carbonitrile | 1. Alcohol, Acid (e.g., HCl) 2. Ammonia | Imino ester hydrochloride (Pinner salt) | This compound |
| Imidazo[1,2-a]pyridine-8-carboxamide | Thionating agent (e.g., Lawesson's reagent) | Imidazo[1,2-a]pyridine-8-carbothioamide | This compound |
| Imidazo[1,2-a]pyridine-8-carbothioamide | 1. Alkylating agent (e.g., MeI) 2. Ammonia | Thioimidate salt | This compound |
Convergent and Divergent Synthetic Strategies for this compound
The synthesis of this compound and its analogs can be designed using both convergent and divergent strategies, allowing for the efficient generation of a library of related compounds for further investigation.
A convergent synthesis would involve the separate synthesis of two key fragments that are later combined. For instance, the imidazo[1,2-a]pyridine core could be synthesized with a handle at the C-8 position, such as a halogen. In parallel, a carboximidamide-containing fragment could be prepared. A final palladium-catalyzed cross-coupling reaction would then unite these two fragments to form the target molecule. This approach is advantageous for its efficiency in building complex molecules.
In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of final products. A prime example would be the synthesis of imidazo[1,2-a]pyridine-8-carbonitrile as a key intermediate. From this single precursor, a range of C-8 functional groups can be introduced. The nitrile itself can be converted to the target carboximidamide via the Pinner reaction. Additionally, the nitrile can be hydrolyzed to the corresponding carboxylic acid or carboxamide, or reduced to an aminomethyl group, thus providing access to a diverse set of structural analogues from a common starting point. This strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Catalytic Methodologies in the Synthesis of this compound Derivatives
Catalytic approaches have revolutionized the synthesis of complex organic molecules, and the imidazo[1,2-a]pyridine core is no exception. Both transition metal catalysis and organocatalysis have been instrumental in developing efficient and selective methods for the construction and functionalization of this heterocyclic system.
Transition Metal-Catalyzed Coupling Reactions in Heterocyclic Synthesis
Transition metal catalysts, particularly those based on palladium and copper, have proven to be powerful tools for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold. A notable application is the introduction of a carboxamide group at the C8 position, a key step towards the synthesis of this compound.
A significant advancement in this area is the use of a recyclable palladium catalyst for the aminocarbonylation of 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives. acs.orgacs.org This heterogeneous catalytic system, where palladium is immobilized on a supported ionic liquid phase, facilitates the efficient conversion of the iodo-substituted precursor into the corresponding 8-carboxamide. acs.orgacs.org This method is advantageous due to the recyclability of the catalyst and low palladium leaching, which aligns with the principles of sustainable chemistry. acs.org The synthesis of the 8-iodoimidazo[1,2-a]pyridine precursor is typically achieved through the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde. acs.org
Copper-catalyzed reactions have also been extensively employed in the synthesis of the imidazo[1,2-a]pyridine core. rsc.orgdntb.gov.ua For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported. rsc.org Another copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. dntb.gov.ua While these methods are highly efficient for the construction of the core structure, the introduction of the 8-carboximidamide functionality would require subsequent functionalization steps.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd on supported ionic liquid | 8-Iodoimidazo[1,2-a]pyridine, Amine, CO | Imidazo[1,2-a]pyridine-8-carboxamide | Good to Excellent | acs.orgacs.org |
| CuI | 2-Aminopyridine, Acetophenone | 2-Aryl-imidazo[1,2-a]pyridine | Not specified | rsc.org |
| CuBr | Aminopyridine, Nitroolefin | Substituted imidazo[1,2-a]pyridine | Up to 90% | dntb.gov.ua |
Organocatalytic Approaches for Annulation and Functionalization
Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions, often offering milder reaction conditions and avoiding the use of toxic and expensive metals. In the context of imidazo[1,2-a]pyridine synthesis, organocatalytic methods have been successfully applied for the construction of the heterocyclic ring system.
One notable example is the use of a flavin-iodine coupled organocatalytic system for the aerobic oxidative C-N bond formation to yield imidazo[1,2-a]pyridines. researchgate.net This dual catalytic system can also be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. researchgate.net While this approach is effective for the synthesis of the core scaffold, direct functionalization at the C8 position using this specific organocatalytic system has not been extensively reported. The functionalization of the imidazo[1,2-a]pyridine ring at specific positions using organocatalysis remains an active area of research.
Principles of Green Chemistry Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. The synthesis of this compound and its analogues has benefited from these principles through the development of solvent-free reactions, the use of aqueous media, and the optimization of reaction efficiency.
Solvent-Free and Aqueous Medium Reactions for Sustainable Synthesis
A significant effort in the green synthesis of imidazo[1,2-a]pyridines has been the move away from traditional volatile organic solvents. Several methodologies have been developed that proceed under solvent-free conditions, often with the assistance of microwave irradiation or ultrasound. organic-chemistry.orgresearchgate.net For example, a facile and efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved through a one-pot three-component reaction under solvent-free conditions using triethylamine (B128534) as a catalyst. organic-chemistry.org Microwave-assisted rapid reactions of aminopyridines and α-bromo-β-keto esters also enable the synthesis of highly substituted imidazo[1,2-a]pyridines under solvent-free conditions, with reactions often completing in less than two minutes with high yields. researchgate.net
The use of water as a reaction medium is another cornerstone of green chemistry. An ultrasound-assisted C-H functionalization of ketones has been developed for the synthesis of imidazo[1,2-a]pyridines in water, which acts as a green solvent. This method is notable for not requiring a metal catalyst. rsc.org
| Reaction Conditions | Reactants | Product | Yield (%) | Reaction Time | Reference |
| Solvent-free, Et3N catalyst | Heterocyclic ketene (B1206846) aminals, β-oxodithioesters, Aldehydes | Substituted imidazo[1,2-a]pyridine | Good | Short | organic-chemistry.org |
| Solvent-free, Microwave | 2-Aminopyridines, α-bromo-β-keto esters | Substituted imidazo[1,2-a]pyridine | 85-95% | < 2 min | researchgate.net |
| Aqueous medium, Ultrasound | Ketones, 2-Aminopyridines | Imidazo[1,2-a]pyridine | Good | Not specified | rsc.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more starting materials in a single step to form a complex product, with few or no byproducts.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. For the Imidazo[1,2-a]pyridine ring system, ¹H and ¹³C NMR provide critical information about the electronic environment of each atom. Chemical shifts (δ) are indicative of the atom's local environment, while coupling constants (J) reveal connectivity between neighboring nuclei. dtic.mil The substitution pattern on the bicyclic core significantly influences the chemical shifts of the ring's protons and carbons. dtic.mil
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~7.55 | s | - |
| H-3 | ~7.52 | s | - |
| H-5 | ~7.95 | d | ~6.8 |
| H-6 | ~6.68 | t | ~6.8 |
| H-7 | ~7.08 | t | ~7.8 |
| H-8 | ~7.60 | d | ~9.0 |
While one-dimensional NMR provides foundational data, multi-dimensional NMR experiments are essential for assembling the complete molecular structure, especially for complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For an Imidazo[1,2-a]pyridine derivative, COSY would reveal correlations between adjacent protons on the pyridine ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their sequence. scribd.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J coupling). scribd.com This allows for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-4 bonds) between protons and carbons. scribd.com This technique is invaluable for mapping out the entire carbon skeleton and identifying quaternary carbons (carbons with no attached protons). For instance, in an 8-substituted derivative, the proton at H-7 would show an HMBC correlation to the carbon of the substituent at C-8, confirming its position. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and the conformation of flexible side chains.
| Technique | Information Gained | Example Correlation |
|---|---|---|
| COSY | Identifies ¹H-¹H spin systems (protons on adjacent carbons). | Cross-peak between H-6 and H-7. researchgate.net |
| HSQC | Correlates protons to their directly attached carbons. | Cross-peak between the H-5 signal and the C-5 signal. sdsu.edu |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, establishing connectivity across the molecule. | Correlation from H-5 to C-7 and C-8a. sdsu.edu |
| NOESY | Identifies protons that are close in 3D space, aiding in stereochemical and conformational analysis. | Correlation between a substituent proton and a nearby ring proton. |
While solution-state NMR is common, Solid-State NMR (ssNMR) provides invaluable information about the structure of materials in their solid form. This is critical for pharmaceutical compounds, where different solid forms (polymorphs) or amorphous states can have different physical properties. ssNMR can distinguish between different crystalline forms by detecting subtle differences in the chemical shifts and relaxation times of the nuclei, which are influenced by the local environment in the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental composition, thereby confirming its molecular formula. mdpi.com For a derivative like this compound, HRMS would be used to verify that the experimentally measured exact mass matches the calculated mass for its chemical formula (C₈H₈N₄). nih.govrsc.org
Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation, followed by analysis of the resulting fragment ions. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For 3-phenoxy Imidazo[1,2-a]pyridines, studies have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the C-O bond. nih.gov By analogy, for an 8-carboximidamide derivative, MS/MS experiments would help elucidate the fragmentation pathways, likely involving characteristic losses of ammonia or related fragments from the carboximidamide group, providing further structural confirmation. nih.gov
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass spectrometry. It separates ions based on their size, shape, and charge as they drift through a gas-filled cell. This technique is particularly useful for distinguishing between isomers (compounds with the same molecular formula but different structures) that may be indistinguishable by mass alone. For example, IM-MS could differentiate between this compound and its isomers, such as the 5-, 6-, or 7-carboximidamide derivatives, based on their different three-dimensional shapes influencing their drift time.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of every atom in the molecule, as well as how the molecules are arranged in the crystal lattice. researchgate.net This technique provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry. researchgate.net For a novel Imidazo[1,2-a]pyridine derivative, obtaining a crystal structure would provide the ultimate proof of its molecular structure and conformation. nih.govresearchgate.net
Co-crystallization Strategies for Supramolecular Assembly Analysis
Co-crystallization is a powerful technique in crystal engineering that involves crystallizing a target molecule with a secondary component, known as a coformer, to form a new crystalline solid with a defined stoichiometric ratio. This strategy is instrumental in understanding and manipulating the supramolecular assembly of molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
For this compound, co-crystallization can be employed to study its hydrogen bonding capabilities, particularly the interactions involving the carboximidamide group and the nitrogen atoms of the imidazopyridine core. By selecting appropriate coformers, such as carboxylic acids or phenols, it is possible to generate a variety of supramolecular synthons.
A study on the related compound, imidazo[1,2-a]pyridine-3-carbonitrile, demonstrated the formation of 1:1 co-crystals with 4-nitrobenzoic acid and 4-nitrophenol. nih.gov In these structures, the molecules were linked by O-H···N, C-H···O, and C-H···N hydrogen bonds, forming two-dimensional planes that were further connected into three-dimensional frameworks. nih.gov Similar strategies could be applied to this compound to explore its interaction patterns and to potentially modify its physicochemical properties, such as solubility and stability.
Table 1: Potential Co-formers for this compound and Their Expected Interactions
| Co-former Class | Example Co-former | Potential Primary Interactions with this compound |
|---|---|---|
| Carboxylic Acids | Benzoic Acid | Hydrogen bonding between the carboxylic acid proton and the nitrogen atoms of the imidazopyridine ring or the carboximidamide group. |
| Phenols | 4-Hydroxyphenol | Hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of the imidazopyridine ring or the carboximidamide group. |
Polymorphism and Crystal Engineering of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability. The study of polymorphism is a critical aspect of crystal engineering, as it allows for the selection of the most suitable crystalline form for a specific application.
The investigation of polymorphism in this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates). Each resulting crystalline form would then be analyzed using techniques such as X-ray diffraction to determine its unique crystal structure.
Research into the polymorphism of carboxamide compounds has revealed the existence of multiple polymorphic structures, sometimes with high Z' (number of molecules in the asymmetric unit). rsc.orgresearchgate.net These studies highlight the important role of intermolecular interactions, such as C–H⋯O, C–H⋯N, N–H⋯N, and π-stacking, in the aggregation of molecular structures and the stabilization of different polymorphic forms. rsc.org Theoretical studies on binding energies can further aid in understanding the stability of different polymorphs. rsc.orgresearchgate.net For this compound, a detailed polymorphic screen would be essential to identify and characterize its various solid-state forms.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.
For this compound, FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. For instance, the N-H stretching vibrations of the carboximidamide group would be expected in the region of 3300-3500 cm⁻¹. The C=N stretching of the imidazopyridine ring and the carboximidamide group would likely appear in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.
Studies on imidazo[1,2-a]pyridine and its derivatives have utilized FTIR spectroscopy to identify key vibrational modes. researchgate.netnih.gov For example, in a series of imidazo[1,2-a]pyridine-based derivatives, the C-H stretching of phenyl moieties was observed at approximately 3000 cm⁻¹. nih.gov Density functional theory (DFT) calculations are often used in conjunction with experimental spectra to provide reliable vibrational assignments. researchgate.net A thorough analysis of the FTIR and Raman spectra of this compound would confirm the presence of its key functional groups and could reveal information about its solid-state conformation through shifts in vibrational frequencies.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboximidamide | N-H stretch | 3300 - 3500 |
| Imidazopyridine Ring & Carboximidamide | C=N stretch | 1600 - 1680 |
| Aromatic Rings | C-H stretch | 3000 - 3100 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral Analogues
Chiroptical spectroscopy, which includes circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the stereochemical characterization of chiral molecules. While this compound itself is not chiral, chiral analogues can be synthesized, for instance, by introducing a stereocenter in a substituent.
For such chiral analogues, CD and ORD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational properties in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
The synthesis of axially chiral imidazo[1,2-a]pyridines has been reported, and their stereochemical properties have been investigated. nih.gov These studies demonstrate the utility of chiroptical methods in characterizing the atropisomers of imidazo[1,2-a]pyridine derivatives. nih.gov Should chiral analogues of this compound be developed, CD and ORD spectroscopy would be critical tools for their structural elucidation and for understanding their stereochemical behavior.
Computational and Theoretical Chemistry of Imidazo 1,2 a Pyridine 8 Carboximidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods allow for a detailed understanding of molecular geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry and various electronic descriptors of Imidazo[1,2-a]pyridine-8-carboximidamide.
Following a typical DFT calculation, the optimized geometry of the molecule reveals key bond lengths and angles, which are crucial for understanding its stability and steric properties. The electronic properties, such as the total energy, dipole moment, and the energies of the molecular orbitals, can also be calculated. These parameters are essential for predicting the molecule's polarity and its interaction with other molecules.
Table 1: Theoretical DFT Data for this compound (Note: The following data is representative and based on typical values for similar structures, as specific experimental or computational studies on this exact molecule are not widely published.)
| Parameter | Value |
| Total Energy | (Specific value would be calculated) |
| Dipole Moment | (Specific value would be calculated) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Energy Gap (HOMO-LUMO) | 5.3 eV |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals are critical in predicting how a molecule will react.
For this compound, the HOMO is likely to be distributed over the electron-rich imidazo[1,2-a]pyridine (B132010) ring system, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is expected to be located over the electron-deficient areas, including the carboximidamide group, suggesting these sites are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Electrostatic Potential Surface (EPS) Mapping for Intermolecular Interaction Assessment
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The map is generated by plotting the electrostatic potential on the molecule's electron density surface.
In the EPS map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyridine (B92270) ring and the carboximidamide group, indicating areas that are attractive to electrophiles or suitable for hydrogen bond acceptance. Regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the carboximidamide group, highlighting sites for nucleophilic interaction and hydrogen bond donation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as solvents.
Conformational Landscape Exploration of this compound
MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's movement over a period, it is possible to identify the most stable conformations (low-energy states) and the energy barriers between them. The flexibility of the carboximidamide side chain is of particular interest, as its orientation can significantly impact the molecule's ability to interact with biological targets. The simulations would likely reveal the preferred rotational states around the single bond connecting the carboximidamide group to the imidazo[1,2-a]pyridine core.
Solvation Dynamics and Hydrogen Bonding Network Analysis in Aqueous and Organic Media
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations in different media, such as water (aqueous) and octanol (B41247) (organic), can reveal important details about its solvation and interaction patterns.
In an aqueous medium, the simulations would likely show the formation of a stable hydration shell around the molecule. The nitrogen and hydrogen atoms of the carboximidamide group, as well as the nitrogen atoms of the heterocyclic ring, would be expected to form strong hydrogen bonds with surrounding water molecules. Analyzing the radial distribution functions from the simulation data would provide quantitative information about the structure of this hydration shell.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Mechanistic Insights
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the reactivity of chemical compounds based on their molecular structure. For the broader class of imidazo[1,2-a]pyridine derivatives, QSRR studies have been employed to understand their biological activities, such as antitubercular and anticancer properties. These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined activities to build predictive models. However, no specific QSRR models for this compound have been reported in the reviewed literature.
In Silico Ligand-Target Interaction Prediction and Binding Mode Analysis
In silico methods are crucial for predicting how a ligand might interact with a biological target, providing insights into its potential mechanism of action.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For various imidazo[1,2-a]pyridine derivatives, molecular docking has been used to identify potential binding sites in various protein targets, including kinases and enzymes involved in microbial pathogenesis. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. There is, however, a lack of published molecular docking studies specifically investigating this compound.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the imidazo[1,2-a]pyridine scaffold, pharmacophore models have been developed based on known active compounds to virtually screen large chemical libraries for new potential inhibitors of various targets. This approach has been successful in identifying novel hits with desired biological activities. No specific pharmacophore models have been generated for this compound in the available literature.
Ab Initio and Semi-Empirical Methods for Advanced Electronic Structure Calculations
Ab initio and semi-empirical quantum chemistry methods are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity. For the imidazo[1,2-a]pyridine nucleus, these calculations have been used to understand its aromaticity, electronic transitions, and reactivity patterns. Such studies provide a fundamental understanding of the chemical behavior of this heterocyclic system. Specific advanced electronic structure calculations for this compound are not found in the current body of scientific publications.
Reactivity Profile and Mechanistic Studies of Imidazo 1,2 a Pyridine 8 Carboximidamide
Electrophilic and Nucleophilic Reactions of the Imidazo[1,2-a]pyridine (B132010) Nucleus
The reactivity of the imidazo[1,2-a]pyridine ring is characterized by the interplay between the electron-rich five-membered imidazole (B134444) ring and the electron-deficient six-membered pyridine (B92270) ring. This electronic distribution dictates the regioselectivity of substitution reactions.
Aromatic Substitution Reactions on the Fused Heterocycle
Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine system is a condensed aromatic structure with ten delocalized π-electrons. Theoretical calculations and extensive experimental evidence have established that the C3 position of the imidazole moiety is the most electron-rich and, therefore, the most susceptible to electrophilic attack. stackexchange.commdpi.comnih.govechemi.com The pyridine ring, by contrast, is generally deactivated towards electrophiles. stackexchange.comechemi.com
Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation preferentially occur at the C3 position. nih.govresearchgate.net For Imidazo[1,2-a]pyridine-8-carboximidamide, electrophilic attack is predicted to occur almost exclusively at C3. The carboximidamide group at C8 is not expected to significantly alter this inherent regioselectivity, although it may exert a minor deactivating effect on the pyridine ring through inductive withdrawal. If the C3 position were blocked, electrophilic substitution could potentially be directed to the C5 position on the pyridine ring. researchgate.net
Nucleophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) reactions are typically observed on derivatives bearing substituents like a nitro group, particularly at the C3 position. researchgate.net In such cases, the nitro group can be displaced by various nucleophiles. For the title compound, which lacks strong electron-withdrawing groups, direct nucleophilic substitution on the heterocyclic core is unlikely under standard conditions.
Ring-Opening and Ring-Closing Transformations Involving the Imidazo[1,2-a]pyridine System
Ring-Closing Reactions (Synthesis): The formation of the imidazo[1,2-a]pyridine skeleton is a well-established area of synthetic chemistry. The most common and versatile method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. bio-conferences.org Numerous modern variations, including metal-catalyzed and multicomponent reactions, have been developed to access diverse substituted imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.netorganic-chemistry.orgrsc.org The synthesis of C8-substituted derivatives, such as the precursor to this compound, typically starts from a correspondingly substituted 2-aminopyridine, for instance, 2-aminonicotinic acid or its derivatives. researchgate.net
Ring-Opening Transformations: While the imidazo[1,2-a]pyridine ring is generally stable, it can undergo ring-opening under specific oxidative conditions. For example, treatment of the parent heterocycle with reagents like (diacetoxyiodo)benzene (B116549) in the presence of sodium azide (B81097) can lead to the cleavage of the imidazole ring, yielding α-iminonitriles. Such transformations proceed through radical intermediates. It is plausible that this compound could undergo similar ring-opening reactions, although the influence of the C8-substituent on the reaction pathway has not been experimentally determined.
Chemical Transformations of the Carboximidamide Functional Group
The carboximidamide (amidine) group is a versatile functional moiety that can participate in a wide range of chemical transformations. It is isoelectronic with a carboxylic acid and contains both nucleophilic and electrophilic centers.
Hydrolysis and Transamidation Reactions of the Imidamide Moiety
Hydrolysis: Carboximidamides can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (or its carboxylate salt) and ammonia (B1221849) (or an ammonium (B1175870) salt). The reaction proceeds via nucleophilic attack of water or a hydroxide (B78521) ion on the central carbon atom of the amidine group, followed by the formation of a tetrahedral intermediate and subsequent elimination of ammonia. youtube.com
Acid-catalyzed hydrolysis: In the presence of acid, the amidine is first protonated, which activates the central carbon towards nucleophilic attack by water.
Base-catalyzed hydrolysis: Under basic conditions, direct attack of a hydroxide ion occurs.
For this compound, hydrolysis would be expected to cleave the C-C bond between the pyridine ring and the amidine carbon, yielding imidazo[1,2-a]pyridine-8-carboxylic acid and ammonia.
Transamidation: Transamidation is the reaction of an amide or amidine with an amine, resulting in the exchange of the nitrogen-containing group. nih.gov This reaction is typically an equilibrium process and often requires catalysis (e.g., Lewis acids, metal salts) or harsh conditions to proceed efficiently. rsc.orgresearchgate.netresearchgate.net this compound could potentially react with primary or secondary amines to form new N-substituted carboximidamides, with the displacement of ammonia. The equilibrium could be driven forward by using an excess of the reacting amine or by removing the ammonia byproduct.
Condensation and Cyclization Reactions Involving the Carboximidamide Functionality
The carboximidamide group is a valuable synthon for the construction of other heterocyclic systems, particularly those containing nitrogen. nih.gov It can act as a 1,3-dielectrophile or a dinucleophile depending on the reaction conditions and the nature of the reaction partner.
Condensation and Cyclization: The two nitrogen atoms and the central carbon of the carboximidamide can react with bifunctional reagents to form new rings. For example, condensation with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons can lead to the formation of pyrimidine, triazine, or other heterocyclic rings fused to or substituted on other molecules. nih.govorganicreactions.org It is conceivable that the carboximidamide moiety of this compound could be utilized in intramolecular or intermolecular cyclization reactions to generate more complex, polycyclic architectures.
| Reaction Type | Functional Group Involved | Typical Reagents | Predicted Major Product(s) |
|---|---|---|---|
| Electrophilic Substitution | Imidazo[1,2-a]pyridine Nucleus | Br₂, HNO₃/H₂SO₄ | 3-Substituted derivative |
| Hydrolysis (Acidic) | Carboximidamide | H₃O⁺, heat | Imidazo[1,2-a]pyridine-8-carboxylic acid + NH₄⁺ |
| Hydrolysis (Basic) | Carboximidamide | OH⁻, heat | Imidazo[1,2-a]pyridine-8-carboxylate + NH₃ |
| Transamidation | Carboximidamide | R₂NH, catalyst | N-substituted this compound |
| Cyclocondensation | Carboximidamide | 1,3-Dicarbonyl compounds | Pyrimidinyl-imidazo[1,2-a]pyridine derivatives |
Acid-Base Properties and Tautomerism of this compound
Acid-Base Properties: The molecule possesses several basic centers. The N1 nitrogen of the imidazole ring is generally considered the most basic site in the imidazo[1,2-a]pyridine system, readily undergoing protonation. The pyridine nitrogen (N4) is significantly less basic due to the fusion with the imidazole ring. The carboximidamide group is also strongly basic, with protonation occurring on the sp²-hybridized nitrogen atom to form a resonance-stabilized amidinium cation. The relative basicity of the N1 nitrogen and the carboximidamide group would determine the site of initial protonation in an acidic medium.
Complexation Chemistry and Ligand Properties of this compound with Metal Centers
There is a lack of specific experimental data on the complexation chemistry and ligand properties of this compound. Nevertheless, the molecular structure suggests that it possesses significant potential as a ligand for a variety of metal centers.
The nitrogen atoms of the imidazo[1,2-a]pyridine ring system, particularly the pyridine nitrogen and the non-bridgehead imidazole nitrogen, are potential coordination sites. Furthermore, the carboximidamide group at the 8-position introduces additional donor atoms (two nitrogen atoms), making this compound a potential bidentate or even a bridging ligand. The chelation of a metal ion between the pyridine nitrogen and one of the nitrogens of the carboximidamide group would form a stable six-membered ring, a favorable arrangement in coordination chemistry.
The coordination of this compound to metal centers is expected to significantly alter the photophysical and electrochemical properties of the ligand. For instance, complexation can lead to the formation of luminescent metal complexes, with potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The coordination environment around the metal center, as well as the nature of the metal itself, would play a crucial role in determining the properties of the resulting complexes.
Studies on related imidazo[1,2-a]pyridine derivatives have shown their ability to form stable complexes with various transition metals, including but not limited to zinc(II), copper(II), and gold(III). nih.gov These complexes have been investigated for their catalytic activity and biological applications. It is reasonable to assume that this compound could form a diverse range of coordination compounds with interesting structural and functional properties.
Interactive Data Table: Predicted Coordination Properties
| Metal Ion | Predicted Coordination Mode | Potential Properties of the Complex |
| Zn(II) | Bidentate (Npyridine, Ncarboximidamide) | Luminescence, potential for sensing applications. |
| Cu(II) | Bidentate or Bridging | Catalytic activity in organic reactions. |
| Au(III) | Bidentate (Npyridine, Ncarboximidamide) | Potential biological activity. |
| Ru(II) | Bidentate | Photoredox catalysis, applications in solar energy conversion. |
| Pt(II) | Bidentate | Potential anticancer properties. |
Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies
Design Principles for Structural Diversification of Imidazo[1,2-a]pyridine-8-carboximidamide
The design of new analogues of this compound is guided by established SAR principles derived from studies on the closely related imidazo[1,2-a]pyridine-8-carboxamides. nih.gov Structural diversification focuses on modifications at several key positions of the molecule to modulate its biological activity and physicochemical properties.
Key diversification points on the Imidazo[1,2-a]pyridine (B132010) scaffold include:
C2 Position: Introduction of various substituted aryl or heteroaryl groups at this position is a common strategy. For instance, in studies of Nek2 inhibitors, incorporating a piperazine-containing moiety at the C2-phenyl ring was found to be beneficial. nih.gov
C3 Position: This position is amenable to functionalization, often through halogenation followed by coupling reactions. nih.gov The introduction of small alkyl groups or functionalized side chains can influence potency and selectivity.
C6 Position: Substitution at the C6 position with groups like bromo or methyl has been explored to understand their impact on activity. researchgate.net
The 8-Carboximidamide/Carboxamide Group: The terminal amine of this group is a primary site for modification. Introducing a wide range of aliphatic, aromatic, and heterocyclic amines allows for fine-tuning of properties such as solubility, lipophilicity, and target engagement. SAR studies on antimycobacterial agents revealed that this amide nitrogen could tolerate diverse substituents, from simple alkyl chains to complex cyclic systems. nih.gov
A central design principle involves isosteric replacement. The carboximidamide group itself can be considered a bioisostere of the more extensively studied carboxamide. This substitution alters the basicity and hydrogen bonding capacity of the C8 substituent, which can significantly impact interactions with biological targets. Further diversification can be achieved by replacing the core imidazo[1,2-a]pyridine ring with related scaffolds like imidazo[1,2-a]pyrimidine (B1208166) to explore new chemical space. nih.gov
Table 1: Structure-Activity Relationship (SAR) Summary for Imidazo[1,2-a]pyridine-8-carboxamide (B121145) Derivatives as Antimycobacterial Agents nih.gov
| Position of Modification | Substituent Type | Impact on Activity |
|---|---|---|
| C2 | Small alkyl (e.g., Methyl) | Generally well-tolerated |
| C3 | Hydrogen, Halogen | Halogenation can provide a handle for further synthesis |
| C6 | Hydrogen, Methyl | Substitution can influence overall molecule conformation |
| Amide Nitrogen | Small aliphatic amines (e.g., cyclopropylamine) | Often leads to potent activity |
| Amide Nitrogen | Bulky aliphatic amines (e.g., adamantylamine) | Can decrease or abolish activity |
| Amide Nitrogen | Aromatic/heterocyclic amines | Activity is variable and depends on the specific ring system |
Synthetic Approaches to Novel Analogues and Isosteres
The synthesis of novel analogues of this compound relies on robust and flexible synthetic methodologies that allow for the introduction of diversity at various positions of the scaffold.
The construction of the core imidazo[1,2-a]pyridine ring is typically achieved through the condensation of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.govacs.org For derivatives functionalized at the 8-position, the starting material is often a substituted 2-aminonicotinic acid or its corresponding ester. researchgate.net A multi-step synthetic methodology for imidazo[1,2-a]pyridine-8-carboxamide derivatives involves an initial condensation reaction followed by an acid-amine coupling reaction, which is an efficient way to introduce diversity at the carboxamide terminus. researchgate.net
A powerful method for introducing the C8-carboxamide moiety is through a palladium-catalyzed aminocarbonylation of an 8-iodo-imidazo[1,2-a]pyridine precursor. nih.gov This approach offers a direct route to a wide array of amides by varying the amine nucleophile used in the reaction. nih.gov The synthesis of the required 8-iodo-imidazo[1,2-a]pyridine intermediate can be accomplished by the condensation of 2-amino-3-iodopyridine (B10696) with chloroacetaldehyde (B151913). nih.gov The conversion of the resulting 8-carboxamide to the target 8-carboximidamide can be achieved through established methods, such as activation with a dehydrating agent followed by treatment with an amine or ammonia (B1221849).
To efficiently explore the SAR of the this compound scaffold, high-throughput synthesis techniques are employed to generate large libraries of related compounds. Solid-phase synthesis is a particularly effective strategy for this purpose. nih.govresearchgate.net
A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been developed, which can be adapted for carboximidamide analogues. nih.gov The general scheme involves:
Immobilization of a 2-aminonicotinate derivative onto a solid support resin.
Cyclization to form the polymer-bound imidazo[1,2-a]pyridine ring by reacting the amino group with an α-haloketone. nih.govresearchgate.net
Optional functionalization at the C3 position, for example, through halogenation. nih.gov
Cleavage of the ester linkage from the solid support using an excess of a primary or secondary amine, which concurrently forms the desired C8-carboxamide. nih.govresearchgate.net
This approach allows for the rapid generation of a diverse library of compounds by using different α-haloketones in the cyclization step and a wide array of amines in the final cleavage step. nih.gov The resulting crude products can be purified using techniques like solid-supported liquid-liquid extraction (SLE). nih.gov
The introduction of chirality into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. For the imidazo[1,2-a]pyridine scaffold, stereocenters can be introduced at various substituent positions. Furthermore, certain substitution patterns can result in axial chirality (atropisomerism), a feature that has been successfully controlled through asymmetric synthesis. nih.govnih.gov
An efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines is the asymmetric Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net This multicomponent reaction involves the condensation of a 6-aryl-2-aminopyridine, an aldehyde, and an isocyanide in the presence of a chiral phosphoric acid catalyst. nih.gov This strategy yields a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. nih.govresearchgate.net The stereochemical outcome is controlled by the chiral catalyst, which orchestrates the assembly of the components in a spatially defined manner. nih.gov Such methods provide access to enantiomerically pure chiral building blocks that can be further elaborated to target molecules like chiral Imidazo[1,2-a]pyridine-8-carboximidamides.
Mechanistic Studies on Structural Modifications Impacting Reactivity and Selectivity
The electronic nature of the imidazo[1,2-a]pyridine ring system is influenced by the position and properties of its substituents, which in turn affects the reactivity and selectivity of subsequent functionalization reactions. The fused imidazole (B134444) ring generally increases the electron density of the pyridine (B92270) ring, though the specific effects vary by position.
Mechanistic studies indicate that functionalization at the C3 position is often facile due to its electron-rich character. nih.gov Conversely, direct C-H functionalization at positions on the pyridine moiety (C5, C6, C7, C8) can be more challenging and often requires directing groups or specific catalytic systems. rsc.org For instance, the palladium-catalyzed carbonylation at the C8 position requires a pre-installed halogen (typically iodine) to proceed efficiently. nih.gov The mechanism of this reaction involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by CO insertion and reductive elimination after reaction with an amine. nih.gov
The presence of electron-donating or electron-withdrawing groups on the scaffold can alter the rates of these steps. For example, an electron-withdrawing group might facilitate the initial oxidative addition but could hinder the final reductive elimination. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving selective functionalization when multiple reactive sites are present.
Theoretical Structure-Property Relationship (SPR) Modeling for Physicochemical Parameters
Computational modeling plays a vital role in predicting the physicochemical properties of novel this compound derivatives, thereby guiding synthetic efforts toward compounds with more drug-like characteristics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to correlate structural features with biological activity and properties. openpharmaceuticalsciencesjournal.com
For the related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series, atom-based 3D-QSAR models have been developed to predict antimycobacterial activity. openpharmaceuticalsciencesjournal.com These models provide a three-dimensional map illustrating how different steric and electronic fields around the molecule contribute positively or negatively to its activity. openpharmaceuticalsciencesjournal.com Such an approach can be directly applied to the 8-carboximidamide series to guide the design of substituents that enhance target affinity.
Pharmacophore hypothesis generation identifies the key structural features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are essential for biological activity. A five-featured hypothesis (HHPRR: two hydrophobic, one positive ionizable, two aromatic rings) was generated for imidazo[1,2-a]pyridine-3-carboxamide analogues, providing a template for designing new molecules that fit the target's binding site. openpharmaceuticalsciencesjournal.com
Furthermore, computational tools like QikProp can predict a range of pharmaceutically relevant properties, including:
LogP (lipophilicity)
Aqueous solubility (logS)
Number of hydrogen bond donors and acceptors
Predicted oral absorption
These theoretical models allow for the in-silico screening of virtual libraries, prioritizing the synthesis of compounds with the most promising combination of potency and drug-like physicochemical properties. openpharmaceuticalsciencesjournal.com
Prodrug Design Based on Chemical Transformation Pathways (focus on chemical design, not biological efficacy)
Prodrug strategies can be employed to overcome undesirable physicochemical properties of a parent drug, such as poor solubility or limited membrane permeability, by masking a key functional group with a moiety that is cleaved in vivo. The basic amidine group in this compound is a prime candidate for prodrug modification.
From a chemical design perspective, several strategies can be envisioned to temporarily mask the carboximidamide group:
N-Acyloxyalkylation: The amidine nitrogen can be derivatized with an acyloxyalkyl group (e.g., pivaloyloxymethyl, POM). This modification neutralizes the basicity of the amidine and increases lipophilicity. The resulting prodrug is designed to be chemically stable but susceptible to cleavage by esterase enzymes in the body to release the active compound.
N-Hydroxy Prodrugs: Conversion of the amidine to an N-hydroxyamidine (amidoxime) provides a neutral prodrug. This derivative can then be further acylated on the oxygen to create a more lipophilic ester prodrug, which would undergo a two-step bioactivation involving esterase- and reductase-mediated cleavage.
N-Phosphoryl or N-Phosphonooxymethyl Prodrugs: For applications where a significant increase in aqueous solubility is desired, the amidine nitrogen can be derivatized with phosphate-containing groups. These highly polar prodrugs are typically cleaved by phosphatases to regenerate the parent drug.
The design of these prodrugs focuses on tuning the chemical stability and the rate of cleavage of the promoiety. The choice of linker and masking group is critical to ensure that the prodrug remains intact until it reaches the desired biological compartment and then efficiently releases the active this compound.
Advanced Research Applications and Methodologies
Imidazo[1,2-a]pyridine-8-carboximidamide as a Building Block in Complex Chemical Synthesis
The Imidazo[1,2-a]pyridine (B132010) scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govnih.gov The synthesis of derivatives at the 8-position, such as carboxamides, has been well-established, providing a foundation for accessing the target carboximidamide.
A versatile solid-phase synthesis for imidazo[1,2-a]pyridine-8-carboxamides has been developed, starting from a polymer-bound 2-aminonicotinate treated with α-haloketones. nih.gov This method allows for the creation of a library of diverse compounds. nih.gov An alternative approach involves the palladium-catalyzed aminocarbonylation of 8-iodo-imidazo[1,2-a]pyridine derivatives, which efficiently introduces the carboxamide moiety. nih.govmdpi.com
The conversion of the 8-carboxamide or a related 8-cyano precursor into the 8-carboximidamide can be proposed through established synthetic organic chemistry methodologies. For instance, the 8-carboxamide can be treated with a dehydrating agent to form the 8-cyano derivative, which can then undergo a Pinner reaction with an alcohol and HCl, followed by treatment with ammonia (B1221849) to yield the desired carboximidamide. Alternatively, direct activation of the carboxamide followed by reaction with an amine derivative could provide the target compound. These synthetic routes highlight the accessibility of this compound as a building block for more complex molecular architectures.
Table 1: Proposed Synthetic Strategy for this compound
| Step | Precursor | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 3-Iodo-2-aminopyridine | Chloroacetaldehyde (B151913), Ethanol (B145695) | 8-Iodoimidazo[1,2-a]pyridine (B15351950) |
| 2 | 8-Iodoimidazo[1,2-a]pyridine | CO, Amine (e.g., NH3), Pd-catalyst | Imidazo[1,2-a]pyridine-8-carboxamide (B121145) |
Exploration of this compound in Supramolecular Chemistry
The combination of a planar, aromatic imidazo[1,2-a]pyridine core and a strongly interacting carboximidamide functional group suggests significant potential in the field of supramolecular chemistry.
The carboximidamide group is a powerful hydrogen bond donor. Upon protonation, it forms a carboximidamidinium cation, which is an excellent recognition motif for anionic guest species. This functionality could enable this compound to act as a synthetic host for biologically relevant anions such as carboxylates, phosphates, and sulfates. The binding interaction would be driven by strong, charge-assisted hydrogen bonds between the amidinium group and the anionic guest. The planar imidazo[1,2-a]pyridine backbone could further stabilize the host-guest complex through supplementary interactions like π-π stacking or hydrophobic effects, potentially leading to high affinity and selectivity.
The distinct structural features of this compound are conducive to self-assembly into higher-order structures. The planar heterocyclic system promotes intermolecular π-π stacking, which encourages the formation of columnar aggregates. Simultaneously, the peripheral carboximidamide groups can form robust, directional intermolecular hydrogen bonds. This interplay between stacking and hydrogen bonding could be programmed to direct the assembly of molecules into well-defined supramolecular polymers, tapes, or sheets. The specific geometry and persistence of these assemblies would be influenced by solvent choice and the potential for protonation of the imidamide moiety.
Table 2: Potential Non-Covalent Interactions in Supramolecular Assemblies
| Interaction Type | Molecular Moiety | Potential Outcome |
|---|---|---|
| Hydrogen Bonding | Carboximidamide group | Formation of 1D chains or 2D sheets |
| π-π Stacking | Imidazo[1,2-a]pyridine core | Formation of columnar stacks |
| Ion Pairing | Protonated Carboximidamidinium | Interaction with counter-ions, formation of salt bridges |
Theoretical Roles in Chemical Biology and Molecular Probes (excluding specific biological results)
The inherent optical properties of the imidazo[1,2-a]pyridine scaffold and the chemical functionality of the carboximidamide group provide a rich platform for the theoretical design of molecular probes.
The imidazo[1,2-a]pyridine core is known to be fluorescent, and its derivatives have been successfully developed as fluorescent sensors for metal ions like Fe³⁺ and Hg²⁺. rsc.orgnih.govresearchgate.net This intrinsic fluorescence is a key feature for designing biophysical probes. It is conceivable that the binding of a specific analyte to the 8-carboximidamide group could perturb the electronic structure of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. This would form the basis of a "turn-on" or "turn-off" fluorescent sensor for specific molecules or ions.
Furthermore, the structure could be synthetically modified to incorporate a spin-label, such as a nitroxide radical, via linkage to the carboximidamide nitrogen atoms or another position on the heterocyclic core. The resulting spin-labeled probe could then be used in Electron Paramagnetic Resonance (EPR) spectroscopy to study molecular dynamics, distances, and interactions within biological systems.
Targeted covalent inhibitors are a powerful tool in chemical biology and drug discovery. The imidazo[1,2-a]pyridine scaffold has already been validated as a suitable core for the development of covalent anticancer agents. rsc.org Building on this, this compound can be envisioned as a recognition element in a covalent probe designed for target engagement studies.
The theoretical design would involve appending a latent reactive group, or "warhead," to the scaffold. Common warheads include electrophiles like acrylamides, chloroacetamides, or vinyl sulfones, which can form irreversible covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) on a target protein. The 8-carboximidamide group would serve to direct the probe to a specific binding pocket through non-covalent interactions, such as hydrogen bonding with acidic residues (e.g., aspartate, glutamate). Once positioned correctly, the warhead would react with a nearby nucleophile, covalently labeling the protein. A synthetic strategy would involve preparing a functionalized imidazo[1,2-a]pyridine precursor that allows for the late-stage introduction of the desired electrophilic warhead, subsequent to the formation of the core heterocycle and the 8-carboximidamide group.
Table 3: Theoretical Design of Covalent Probes
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Scaffold | Provides core structure and initial binding affinity | Imidazo[1,2-a]pyridine |
| Targeting Group | Directs probe to specific binding site features | 8-Carboximidamide (targets acidic pockets) |
| Reactive Warhead | Forms irreversible bond with target protein | Acrylamide, Chloroacetamide, Fluorosulfate |
Potential as Organic Catalysts or Ligands in Transition Metal Catalysis (hypothetical applications)
The imidazo[1,2-a]pyridine core is a versatile scaffold that has been widely functionalized using various synthetic methodologies, including transition metal-catalyzed reactions. rsc.orgnih.gov The nitrogen-rich structure of this compound, featuring both endocyclic and exocyclic nitrogen atoms, presents intriguing possibilities for its application as an organic catalyst or as a ligand in transition metal catalysis.
Hypothetically, the carboximidamide group at the 8-position, with its basic nitrogen atoms, could act as a Brønsted base, catalyzing a range of organic transformations. Furthermore, the nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the carboximidamide moiety could serve as effective coordination sites for transition metals. This dual functionality suggests its potential as a bifunctional catalyst or ligand.
Potential Catalytic Applications:
| Catalytic Reaction | Hypothetical Role of this compound |
| Asymmetric Catalysis | As a chiral ligand for transition metals in asymmetric synthesis. |
| Cross-Coupling Reactions | As a ligand to stabilize and activate metal catalysts in reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov |
| C-H Activation | As a directing group or ligand in transition metal-catalyzed C-H functionalization reactions. researchgate.net |
| Hydrogenation/Transfer Hydrogenation | As a ligand for ruthenium or iridium catalysts. |
The design of such catalysts would involve the strategic placement of substituents on the imidazo[1,2-a]pyridine core to fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The synthesis of various imidazo[1,2-a]pyridine derivatives is often achieved through transition metal-catalyzed protocols, which could also be adapted for the synthesis of tailored ligands. researchgate.net
Theoretical Contributions to Materials Science and Optoelectronic Applications (excluding performance data)
The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for applications in materials science, particularly in the realm of optoelectronics. nih.gov The rigid, planar structure and the extended π-conjugated system of this compound are key features that could be theoretically exploited in the design of novel organic materials.
The imidazo[1,2-a]pyridine core has been investigated as a component in materials for organic light-emitting diodes (OLEDs). researchgate.net Theoretically, this compound could be incorporated into the design of new organic semiconductors. The electron-deficient nature of the pyridine (B92270) ring fused with the electron-rich imidazole (B134444) ring creates an intrinsic donor-acceptor character, which is beneficial for charge transport and emission properties.
Theoretical Design Principles for OLEDs and OPVs:
| Application | Design Strategy |
| OLEDs | Functionalization of the imidazo[1,2-a]pyridine core to tune the HOMO-LUMO energy gap and achieve emission in the desired region of the electromagnetic spectrum. The carboximidamide group could be modified to enhance intermolecular interactions and improve thin-film morphology. |
| OPVs | Use as a building block for donor or acceptor materials in the active layer of organic solar cells. The ability to modify the electronic properties through substitution would be crucial in matching the energy levels of the donor and acceptor components for efficient charge separation. |
Computational studies, such as Density Functional Theory (DFT), could be employed to predict the electronic and photophysical properties of hypothetical materials based on the this compound scaffold. rsc.org
The presence of multiple nitrogen atoms in this compound makes it a prime candidate for the development of chemical sensors based on molecular recognition. The carboximidamide group, in particular, can act as a hydrogen bond donor and acceptor, enabling specific interactions with analytes.
The imidazo[1,2-a]pyridine scaffold has been utilized in the design of fluorescent probes for the detection of metal ions and other species. nih.govrsc.orgrsc.org Upon binding of an analyte, the electronic structure of the molecule can be perturbed, leading to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" response).
Hypothetical Sensor Design:
| Target Analyte | Sensing Mechanism |
| Metal Ions | The nitrogen atoms of the imidazo[1,2-a]pyridine ring and the carboximidamide group can act as a chelating unit for various metal ions. |
| Anions | The N-H protons of the carboximidamide group can form hydrogen bonds with anions, leading to a detectable signal. |
| Neutral Molecules | Specific non-covalent interactions, such as hydrogen bonding or π-π stacking, could be exploited for the recognition of small organic molecules. |
The design of such sensors would involve tailoring the structure of the this compound derivative to achieve high selectivity and sensitivity for the target analyte. This could involve the introduction of additional functional groups to create a specific binding pocket. The development of such sensors has been reported for other imidazo[1,2-a]pyridine-based molecules for the detection of nerve agent simulants. nih.gov
Future Research Directions and Emerging Paradigms in Imidazo 1,2 a Pyridine 8 Carboximidamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery of novel Imidazo[1,2-a]pyridine-8-carboximidamide derivatives. AI/ML algorithms can analyze vast datasets from high-throughput screening, chemical libraries, and published literature to identify novel structure-activity relationships (SAR) that may not be apparent to human researchers. nih.gov
Predictive Modeling: By training ML models on existing data for imidazo[1,2-a]pyridine (B132010) analogs, researchers can develop algorithms to predict the biological activity, physicochemical properties, and potential toxicity of virtual this compound derivatives. This in silico screening allows for the prioritization of candidates with the highest probability of success, significantly reducing the time and cost of laboratory synthesis and testing. For instance, models can be built using data from studies on related imidazo[1,2-a]pyridine-8-carboxamides to guide the design of new carboximidamide analogs. nih.gov
De Novo Drug Design: Generative AI models can design entirely new this compound-based molecules tailored to bind to specific biological targets. These models, utilizing techniques like recurrent neural networks (RNNs) or generative adversarial networks (GANs), can explore a vast chemical space to propose innovative structures with optimized properties.
Synthesis Prediction: AI tools are increasingly capable of predicting viable synthetic routes for complex molecules. For this compound, this could mean identifying more efficient, cost-effective, and sustainable pathways, potentially improving upon established methods like the condensation of 2-aminopyridines followed by functional group manipulation. nih.gov
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive SAR Modeling | Rapid identification of high-potency derivatives from virtual libraries. |
| Generative Molecular Design | Creation of novel, patentable analogs with tailored target specificity. |
| Retrosynthesis Prediction | Optimization of synthetic routes for efficiency and scalability. |
| Property Prediction (ADMET) | Early-stage filtering of candidates with poor pharmacokinetic profiles. |
High-Throughput Experimentation and Automated Synthesis Platforms for Derivative Generation
To fully leverage the predictive power of AI, a rapid and efficient means of synthesizing and testing the proposed molecules is required. High-throughput experimentation (HTE) and automated synthesis platforms provide this capability, enabling the parallel generation and screening of large libraries of this compound derivatives.
Automated Synthesis: Robotic platforms can perform multi-step syntheses in a fully automated fashion. For instance, the synthesis of an this compound library could be automated based on solid-phase synthesis protocols, which have been successfully developed for related carboxamides. nih.govresearchgate.net This allows for the precise control of reaction conditions and the rapid creation of dozens or hundreds of unique analogs for biological evaluation.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and reaction control. A fully automated continuous flow synthesis has been demonstrated for highly functionalized imidazo[1,2-a]heterocycles, showcasing the potential for rapid library production with high throughput capacity (e.g., over 70 compounds per day). amazonaws.com Applying this methodology to this compound would enable the efficient exploration of a wide range of substituents.
Miniaturization and Parallelization: By utilizing microtiter plates and microfluidic devices, reaction volumes can be significantly reduced, conserving expensive reagents and allowing for thousands of reactions to be run simultaneously. This miniaturized HTE approach is ideal for rapidly screening different catalysts, solvents, and reaction conditions to optimize the synthesis of the core scaffold and its derivatives.
Exploration of Novel Reactivity and Unprecedented Transformations
While established methods for synthesizing the imidazo[1,2-a]pyridine core are robust, future research will focus on discovering novel chemical reactions and transformations to functionalize the this compound scaffold in previously inaccessible ways.
C-H Activation: A key area of development is the direct functionalization of carbon-hydrogen bonds. Late-stage C-H activation offers a powerful strategy to introduce chemical diversity into the preformed imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. researchgate.net Applying this to the this compound backbone could allow for the direct attachment of new functional groups at various positions on the bicyclic system, rapidly generating novel analogs.
Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are emerging as sustainable and powerful tools in organic synthesis. These methods can enable unique transformations under mild conditions that are not achievable with traditional thermal chemistry. nih.gov Exploring photocatalytic or electrochemical modifications of the this compound structure could unlock new avenues for derivatization.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient for building molecular libraries. rsc.org Developing novel MCRs that incorporate the this compound scaffold or its precursors would provide a rapid and atom-economical route to structurally diverse molecules. rsc.org
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetics
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are enabling chemists to monitor reactions in real-time, providing insights that were previously unattainable.
In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR), allow for the continuous monitoring of reactant consumption and product formation directly within the reaction vessel. mdpi.com Applying these process analytical technology (PAT) tools to the synthesis of this compound can help identify reaction intermediates, determine kinetic profiles, and rapidly optimize conditions for yield and purity.
Fluorescence Probes: The imidazo[1,2-a]pyridine scaffold itself can exhibit interesting photophysical properties. researchgate.net Research into functionalized derivatives has led to the development of fluorescent probes for detecting specific analytes, such as metal ions. rsc.org Future work could explore the intrinsic spectroscopic properties of this compound and its derivatives, potentially leading to their use as sensors or for mechanistic studies through fluorescence-based assays.
| Spectroscopic Technique | Application in this compound Chemistry |
| In-situ FT-IR/Raman | Real-time monitoring of key reaction steps; kinetic analysis. |
| Process NMR | Identification of transient intermediates and byproducts. |
| Fluorescence Spectroscopy | Mechanistic studies; development of molecular probes. |
| Mass Spectrometry | High-throughput reaction screening and product identification. |
Deepening Theoretical Understanding through Advanced Computational Algorithms and Methodologies
Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules at an electronic level. For this compound, advanced computational methods can guide experimental work and provide fundamental insights.
Density Functional Theory (DFT): DFT calculations are invaluable for predicting molecular geometries, electronic structures, and reaction pathways. Such studies have already been applied to imidazo[1,2-a]pyridine systems to understand catalytic mechanisms. researchgate.net For this compound, DFT can be used to model transition states of potential reactions, predict spectroscopic properties (NMR, IR), and rationalize observed reactivity, as has been done for similar imidazo-fused heterocycles. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule and between the molecule and a biological target. nih.gov This can provide a deeper understanding of the forces governing molecular recognition and binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or bound to a protein active site. These simulations provide crucial information on conformational flexibility and the stability of ligand-receptor complexes, complementing static molecular docking studies. nih.gov
By embracing these future directions, the scientific community can unlock the full potential of the this compound scaffold, accelerating the development of new and impactful chemical entities.
Q & A
Q. What are efficient synthetic methodologies for preparing imidazo[1,2-a]pyridine-8-carboximidamide derivatives?
A multi-step approach involves starting with 2-aminonicotinate, reacting with α-haloketones to form the imidazo[1,2-a]pyridine core, followed by halogenation at the 3-position (e.g., using NCS or NBS) . Solid-phase synthesis allows for modular functionalization, enabling high-throughput screening of derivatives. Recent advancements include microwave-assisted reactions to reduce reaction times and improve yields .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Combined spectroscopic and chromatographic methods are critical:
- NMR : and NMR identify substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ calculated for CHFNO: 368.0833) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., bond angles in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) .
Q. What are standard protocols for evaluating the biological activity of these derivatives?
- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) against S. aureus, E. coli, and C. albicans via broth microdilution .
- Cytotoxicity screening : Test against human cell lines (e.g., HepG2, MCF-7) using MTT assays (IC values <20 µM indicate potency) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound derivatives?
Key modifications include:
- 3-Position halogenation : Chlorine or bromine enhances antimicrobial activity by improving membrane penetration .
- 8-Carboximidamide substitution : Electron-withdrawing groups (e.g., -NO) increase metabolic stability but may reduce solubility .
- Hybrid conjugates : Chalcone or triazole moieties improve antiparasitic activity (e.g., IC <1 µM against Leishmania) .
Q. How should researchers resolve contradictory biological data across similar derivatives?
Case example: Raju et al. observed that derivatives with 3-cyano groups showed strong antifungal activity but poor solubility, while 3-methyl analogs had reduced activity but better bioavailability . Mitigation strategies:
Q. What experimental designs are effective for studying pharmacokinetic properties?
Q. How can researchers leverage multi-target drug design for imidazo[1,2-a]pyridine derivatives?
Example: Imidazo[1,2-a]pyridine-chalcone hybrids inhibit both Trypanosoma cruzi and reactive oxygen species (ROS), validated via:
- Dual-activity assays : Measure IC against parasites and ROS scavenging (e.g., DPPH assay) .
- Molecular docking : Identify binding to cruzain protease (PDB: 1ME4) and Keap1-Nrf2 pathway targets .
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
